
2-chloro-6-iodoquinazolin-4(3H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
2-Chloro-6-iodoquinazolin-4(3H)-one has been a subject of interest in the synthesis of novel polycarbo-substituted quinazolines. Mphahlele et al. (2015) explored the reactivity of 2-aryl-4-chloro-6-iodoquinazolines towards palladium-catalyzed cross-coupling reactions. These reactions yielded unsymmetrical polycarbo-substituted quinazolines, offering insights into the electronic absorption and emission properties of these compounds in different solvents. This research provides a foundation for developing materials with potential applications in photophysical and electronic domains (Mphahlele et al., 2015).
Antifungal Activity
El-Hashash et al. (2015) prepared a group of 6-iodoquinazolin-4(3H)-one derivatives and evaluated their fungicidal activities. This study demonstrates the potential of this compound derivatives in developing new antifungal agents, contributing to the pharmaceutical and biomedical fields (El-Hashash et al., 2015).
Antimicrobial Properties
Research by Mosaad et al. (2004) investigated 2-(4-chlorophenyl)-6-iodoquinazoline derivatives for their antimicrobial activity against various bacterial strains and fungi. Some of the synthesized compounds showed significant activity, suggesting the potential of these derivatives in developing new antimicrobial agents (Mosaad et al., 2004).
Corrosion Inhibition
Saha et al. (2016) utilized density functional theory to explore the corrosion inhibition mechanism of quinazolinone compounds, including 6-chloroquinazolin-4(3H)-one, for mild steel in acidic solutions. Their research provides a theoretical basis for using these compounds as corrosion inhibitors in industrial applications (Saha et al., 2016).
Dye Synthesis
Patel and Patel (2011)
synthesized reactive dyes based on quinazolinone molecules, including this compound, for dyeing silk, wool, and cotton fibers. The dyes exhibited good thermal stability and fastness properties, indicating the utility of these compounds in the textile industry for fabric dyeing (Patel & Patel, 2011).
Antitubercular and Antibacterial Activities
G. K. Rao and R. Subramaniam (2015) synthesized quinazolinone analogs substituted with benzothiophene, derived from 3-amino-2-arylquinazolin-4(3H)-one. These compounds showed promising in vitro antibacterial activity against various bacterial strains and significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential in developing new antibacterial and antitubercular agents (Rao & Subramaniam, 2015).
Cytotoxic Properties for Cancer Therapy
In the field of cancer research, Paumo et al. (2016) synthesized novel polycarbo-substituted 4-anilinoquinazolines from 2-aryl-6-bromo-8-iodoquinazolines. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating potential as therapeutic agents in cancer treatment (Paumo et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-iodo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNFGDPEHFUGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



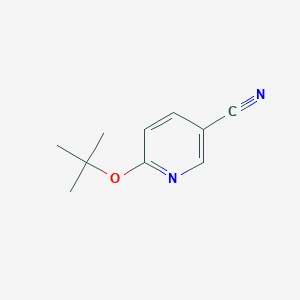


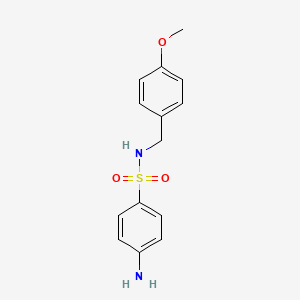
![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)
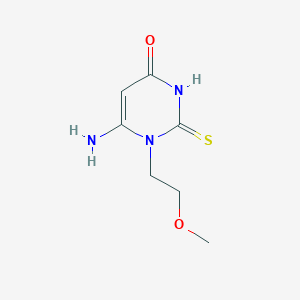
![5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B3266823.png)
![2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine](/img/structure/B3266831.png)
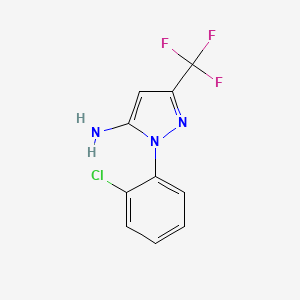
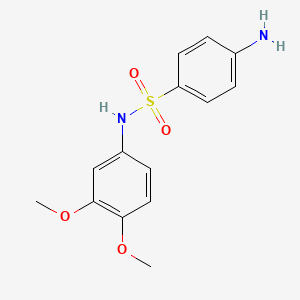
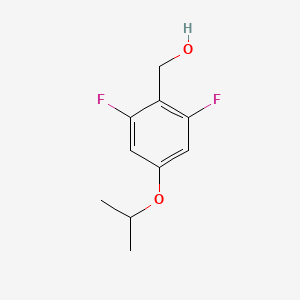
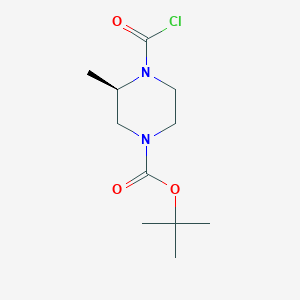
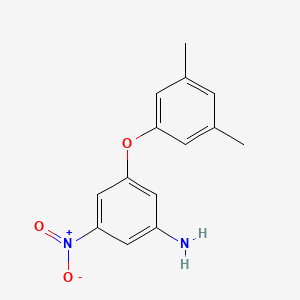
![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)